3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group attached to the pyrazole ring and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(2-Methoxyethyl)-1H-pyrazole and 3-bromopropan-1-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to the desired temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).
Workup: After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification using column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Oxo derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
3-Bromopropan-1-amine: Another precursor used in the synthesis.
Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of both a methoxyethyl group and a propan-1-amine chain, which confer specific chemical and biological properties
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[1-(2-methoxyethyl)pyrazol-4-yl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-13-6-5-12-8-9(7-11-12)3-2-4-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
CONSNYATPKRBIU-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.